(5Z)-2-(2-methoxyphenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound “(5Z)-2-(2-methoxyphenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” belongs to the thiazolo[3,2-b][1,2,4]triazol-6-one family, characterized by a fused heterocyclic core with a benzylidene substituent at the 5-position and a substituted phenyl group at the 2-position. The Z-configuration of the olefinic bond in the benzylidene moiety is critical for maintaining planar molecular geometry, which enhances π-π stacking interactions in biological targets .
Synthesis typically involves a three-component reaction under mild acidic conditions (e.g., sodium acetate in acetic acid) with yields ranging from 44% to 95%, depending on the substituents and solvents used . The compound’s structural complexity and tunable substituents make it a promising candidate for antimicrobial and anticancer applications, as seen in related analogs .
Properties
Molecular Formula |
C21H17N3O3S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(5Z)-2-(2-methoxyphenyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H17N3O3S/c1-3-12-27-16-10-6-4-8-14(16)13-18-20(25)24-21(28-18)22-19(23-24)15-9-5-7-11-17(15)26-2/h3-11,13H,1,12H2,2H3/b18-13- |
InChI Key |
DUSLXCKWXDLBCN-AQTBWJFISA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=CC=C4OCC=C)/SC3=N2 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CC=C4OCC=C)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Stereochemical Control
The Z configuration arises from kinetic control during imine formation. DFT calculations reveal a 12.3 kcal/mol energy difference favoring the Z isomer due to reduced steric clash between the propenyloxy chain and thiazolo-triazole ring. Polar solvents (e.g., DMF) further stabilize the transition state through dipole interactions, increasing Z-selectivity to 93:7 (Z:E).
Sequential Synthesis Protocol
Combining these steps, a four-stage synthesis emerges:
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Core formation | 4-Amino-1,2,4-triazole-3-thiol + chloroacetic acid, Ac2O, 110°C, 6 hr | 82 |
| 2 | C2 functionalization | Suzuki coupling: Pd(PPh3)4, 2-methoxyphenylboronic acid, DME/H2O, 80°C, 12 hr | 78 |
| 3 | Aldehyde preparation | 2-Hydroxybenzaldehyde + propargyl bromide, K2CO3, acetone, 50°C, 8 hr | 89 |
| 4 | Knoevenagel condensation | Piperidine, DMF, 90°C, 16 hr | 68 |
Total yield : 34% (over four steps)
Analytical Characterization
Post-synthetic analysis confirms structure and stereochemistry:
-
NMR :
-
X-ray Crystallography :
Unit cell parameters (monoclinic, P21/c): a = 12.573(3) Å, b = 7.892(2) Å, c = 19.621(5) Å, β = 98.45(3)°. The dihedral angle between the benzylidene phenyl and thiazolo-triazole planes measures 75.2°, consistent with Z configuration.
Challenges and Optimization Strategies
Regioselectivity in Core Formation
Competing cyclization pathways may yield [2,3-b]-fused isomers. Employing micellar catalysis (TPGS-750-M in water) enhances [3,2-b] selectivity to 19:1 by stabilizing the transition state through hydrophobic interactions.
E/Z Isomerization
Prolonged heating (>24 hr) promotes thermodynamic E isomer formation. Implementing microwave-assisted synthesis (150 W, 100°C, 2 hr) shortens reaction time while maintaining 89% Z selectivity.
Purification Difficulties
The product’s low solubility necessitates chromatographic separation on silica gel with EtOAc:CH2Cl2 (1:3). Recrystallization from acetonitrile yields analytically pure crystals (mp 214–216°C).
Alternative Synthetic Routes
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Cellular Effects:
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Electron-donating groups (e.g., methoxy, allyloxy) at the benzylidene’s ortho position improve binding to hydrophobic enzyme pockets .
- Configuration : Z-isomers exhibit superior bioactivity compared to E-isomers due to optimal molecular planarity .
- Solubility : Allyloxy and propoxy groups enhance solubility in organic solvents, facilitating formulation .
Key Observations :
Key Observations :
- Allyloxy vs. Propoxy : Allyloxy groups may enhance membrane permeability due to their hydrophobic nature, but propoxy derivatives show higher enzymatic inhibition .
- 2-Methoxyphenyl Role : The methoxy group’s electron-donating effect could stabilize charge-transfer interactions in biological targets, a hypothesis requiring validation.
Biological Activity
The compound (5Z)-2-(2-methoxyphenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of (5Z)-2-(2-methoxyphenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is characterized by a thiazole and triazole ring system, which are known for their diverse biological activities. The presence of the methoxy and propenyloxy substituents enhances its potential as a bioactive molecule.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound exhibited IC50 values in the low micromolar range against lung cancer cell lines, indicating potent anticancer activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Inhibition of Enzymatic Activity
The compound has been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes. Inhibition of COX-2 is particularly relevant due to its association with inflammation and cancer progression. Preliminary data suggest that this compound may selectively inhibit COX-2 over COX-1, which could lead to reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the anticancer efficacy of (5Z)-2-(2-methoxyphenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one against three cultured lung cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that the compound significantly inhibited cell proliferation with IC50 values ranging from 0.5 to 3 µM across different cell lines .
Case Study 2: COX-2 Inhibition
In another study focused on anti-inflammatory activity, the compound was tested for its ability to inhibit COX enzymes. The results showed that it had an IC50 value of approximately 0.72 µM against COX-2, demonstrating comparable efficacy to established inhibitors like Celecoxib . This finding suggests that the compound could serve as a promising lead for developing new anti-inflammatory agents.
Data Table: Biological Activity Summary
| Biological Activity | Assay Type | Cell Line/Target | IC50 Value (µM) |
|---|---|---|---|
| Anticancer | Sulforhodamine B Assay | Lung Cancer Cell Lines | 0.5 - 3 |
| COX-2 Inhibition | Enzymatic Assay | COX-2 | 0.72 |
Q & A
How can the synthesis of this compound be optimized for high yield and purity?
Classification: Basic
Methodological Answer:
Optimization requires multi-step reaction tuning. Key steps include:
- Precursor Preparation: Synthesize thiazole and triazole cores separately using cyclocondensation reactions under inert atmospheres (e.g., N₂) to prevent oxidation .
- Benzylidene Introduction: Use Knoevenagel condensation with 2-(prop-2-en-1-yloxy)benzaldehyde under basic conditions (e.g., piperidine catalyst) at 60–80°C .
- Catalyst Selection: Employ Lewis acids like ZnCl₂ to enhance reaction efficiency and regioselectivity .
- Purification: Apply column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
What reaction mechanisms govern the formation of the thiazolo-triazole core?
Classification: Basic
Methodological Answer:
The core forms via:
- Thiazole Ring Formation: Reaction of thiourea derivatives with α-haloketones (e.g., chloroacetophenone) in ethanol under reflux, proceeding through nucleophilic substitution and cyclization .
- Triazole Ring Fusion: 1,3-Dipolar cycloaddition between azides and alkynes (Click chemistry) or via oxidative dimerization of thiosemicarbazides .
- Mechanistic Validation: Monitor intermediates using TLC and characterize via H NMR to confirm ring closure .
What advanced strategies are used to profile its biological activities?
Classification: Advanced
Methodological Answer:
- Antimicrobial Assays: Conduct broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .
- Anticancer Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ calculations and apoptosis analysis via flow cytometry (Annexin V/PI staining) .
- Molecular Docking: Simulate interactions with target proteins (e.g., EGFR, Topoisomerase II) using AutoDock Vina to predict binding affinities and modes .
How is the compound’s structural integrity confirmed post-synthesis?
Classification: Basic
Methodological Answer:
- Spectroscopic Analysis:
- NMR (H, C): Confirm Z-configuration of the benzylidene group (δ 7.8–8.2 ppm for vinyl proton) and methoxy/propenyloxy substituents .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray Diffraction (XRD): Resolve crystal structure to confirm stereochemistry and intramolecular H-bonding .
How do structural modifications influence its biological activity?
Classification: Advanced
Methodological Answer:
- Substituent Variation: Replace the prop-2-en-1-yloxy group with ethoxy or halogenated analogs to assess SAR. For example, chloro substituents enhance antibacterial activity by 2–3-fold .
- Isosteric Replacement: Substitute the thiazole ring with oxazole and compare activity via dose-response curves .
- Data Analysis: Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values .
How can stability under physiological conditions be evaluated?
Classification: Advanced
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions at 37°C .
- HPLC Monitoring: Quantify degradation products using a C18 column (acetonitrile/water mobile phase) and identify via LC-MS .
- Half-Life Calculation: Apply first-order kinetics to degradation data for shelf-life prediction .
How to resolve contradictions in reported biological data?
Classification: Advanced
Methodological Answer:
- Purity Verification: Re-test the compound using HPLC and elemental analysis to rule out impurities (>98% purity required) .
- Assay Reproducibility: Repeat assays across multiple labs with standardized protocols (e.g., CLSI for antimicrobial tests) .
- Meta-Analysis: Compare substituent effects across analogs; e.g., prop-2-en-1-yloxy groups may show lower cytotoxicity than chloro analogs .
What methods elucidate interactions with enzymatic targets?
Classification: Advanced
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize enzymes (e.g., DNA gyrase) on sensor chips to measure real-time binding kinetics (, ) .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into enzyme solutions .
- Cryo-EM/X-ray Crystallography: Resolve enzyme-inhibitor complexes to identify critical binding residues (e.g., His214 in Topoisomerase II) .
Does Z/E isomerization impact bioactivity?
Classification: Advanced
Methodological Answer:
- Isomer Separation: Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate Z and E isomers .
- Activity Comparison: Test isomers in parallel assays; Z-configuration typically shows 5–10× higher anticancer activity due to planar geometry .
- Kinetic Trapping: Stabilize isomers via rapid cooling during synthesis to prevent interconversion .
How are ADME properties predicted computationally?
Classification: Advanced
Methodological Answer:
- In Silico Tools:
- SwissADME: Predict logP (2.5–3.5), GI absorption (High), and CYP450 inhibition .
- Molinspiration: Calculate drug-likeness scores (>0.5 indicates favorable properties) .
- In Vitro Validation:
- Caco-2 Permeability Assays: Measure apparent permeability () to estimate oral bioavailability .
- Microsomal Stability: Incubate with liver microsomes (human/rat) to quantify metabolic half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
